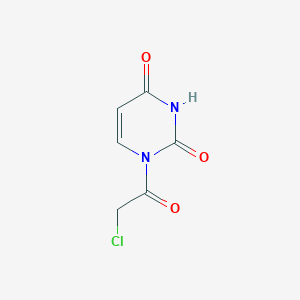
1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a chloroacetyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine-2,4(1H,3H)-dione with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at temperatures ranging from 0 to 25°C, followed by refluxing .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling chloroacetyl chloride.
化学反应分析
Types of Reactions: 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of amides or thioethers.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
科学研究应用
1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a building block for molecules that can interact with biological targets.
作用机制
The mechanism of action of 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with nucleophiles due to the presence of the chloroacetyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially affecting their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
- 1-(Chloroacetyl)pyrrolidine
- 6-methyl-1-(thiethan-3-yl)pyrimidine-2,4(1H,3H)-dione
Comparison: 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions. Compared to similar compounds, it may offer distinct advantages in terms of stability and reactivity, making it suitable for specific applications in medicinal chemistry and material science .
属性
CAS 编号 |
89581-68-0 |
|---|---|
分子式 |
C6H5ClN2O3 |
分子量 |
188.57 g/mol |
IUPAC 名称 |
1-(2-chloroacetyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5ClN2O3/c7-3-5(11)9-2-1-4(10)8-6(9)12/h1-2H,3H2,(H,8,10,12) |
InChI 键 |
OOKLPYPAWMWHQR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)NC1=O)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















